3-(2-Quinolinyloxy)-pyrrolidine

Descripción general

Descripción

Quinoline derivatives, such as 3-(2-Quinolinyloxy)-1,2-propanediol , are a class of compounds that have been studied for their various biological activities . They have a molecular formula of C12H13NO3, an average mass of 219.236 Da, and a monoisotopic mass of 219.089539 Da .

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions . For instance, quinoline-2,4-diones can react with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine to produce spiro(indoline-3,4′-pyrano[3,2-c]quinoline)-3′-carbonitriles .Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary, but they generally contain a quinoline moiety . Quinoline-2,4-dione, for example, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions . For instance, 2-methylquinoline can be transformed into intermediate nitrile oxides in situ .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For instance, 3-(2-Quinolinyloxy)-1,2-propanediol has a molecular formula of C12H13NO3, an average mass of 219.236 Da, and a monoisotopic mass of 219.089539 Da .Aplicaciones Científicas De Investigación

Structural and Chemical Properties

- The chemical structure of related quinolyl-pyrrolidine compounds has been extensively studied. For instance, the compound "Ethyl 1′′-benzyl-2′′-oxo-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolizine-3′,3′′-indoline]-1′-carboxylate monohydrate" demonstrates how quinoxaline, indene, and pyrrolizine systems can be effectively combined, with the pyrrolizine ring forming specific dihedral angles with the quinoxaline-indene system (Kannan et al., 2013).

Antitumor Properties

- Quinolyl-pyrrolidine compounds have shown significant antitumor activity. For example, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against cancer cell lines, indicating their potential as antitumor agents (Huang et al., 2013).

Antibacterial Applications

- In the realm of antibacterial research, quinolyl-pyrrolidine derivatives have been found to inhibit DNA gyrase, a key enzyme in bacterial DNA replication. For example, the study of enantiomerically homogeneous (4S)-7-(4-amino-2-substituted-pyrrolidinyl)quinolones highlighted their potential to enhance solubility and pharmacokinetic properties while maintaining potent antibacterial activity (Rosen et al., 1988).

Synthesis and Chemical Reactions

- The synthesis of quinolyl-pyrrolidine compounds is a key area of research. Efficient methods for synthesizing pyrrolo- and pyrrolidino[1,2-a]quinolin-l-ones have been developed, highlighting the versatility of these compounds in chemical synthesis (Zhang et al., 2006).

Antiplasmodial and Antifungal Activity

- Some quinolyl-pyrrolidine derivatives have shown promise in treating malaria and fungal infections. For instance, certain novel functionalized (pyrrolidin-1-yl)- and (hydroxyalkylamino)quinolines revealed moderate activity against Plasmodium falciparum, as well as promising antifungal properties (Vandekerckhove et al., 2015).

Antimicrobial Applications

- The antimicrobial potential of quinolyl-pyrrolidine compounds has been explored, with some compounds exhibiting good activity against bacterial and fungal strains. This underscores their potential in developing new antimicrobial agents (Ashok et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Quinolinyloxy)-pyrrolidine is the Type II NADH-Dehydrogenase (NDH-2) enzyme . NDH-2 is an essential component of electron transfer in many microbial pathogens .

Mode of Action

The compound interacts with its target, NDH-2, by inhibiting its function . This inhibition disrupts the normal electron transfer process in the microbial pathogens, leading to their inability to grow and reproduce .

Biochemical Pathways

The affected pathway is the electron transfer chain in microbial pathogens. By inhibiting NDH-2, this compound disrupts this pathway, leading to downstream effects such as the disruption of energy production and the growth of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth of microbial pathogens. By inhibiting NDH-2 and disrupting the electron transfer chain, the compound prevents the pathogens from producing energy and growing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the overall charge of the compound was found to be one of the most important factors in determining its antibacterial activity . .

Direcciones Futuras

The future directions of research on quinoline derivatives could involve the development of new synthetic methods and the exploration of their biological activities . For instance, there is interest in developing less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Propiedades

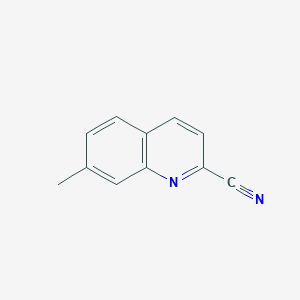

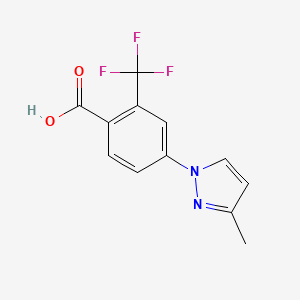

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIJZVPGOJPQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B3116942.png)

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)